1-[(3,4-dimethoxyphenyl)methyl]-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea
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Overview
Description
1-[(3,4-Dimethoxyphenyl)methyl]-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thiazolobenzothiazole core: This can be achieved through the cyclization of appropriate thioamide and halogenated aromatic compounds under high-temperature conditions.
Attachment of the dimethoxyphenylmethyl group: This step involves the reaction of the thiazolobenzothiazole intermediate with a dimethoxyphenylmethyl halide in the presence of a base.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dimethoxyphenyl)methyl]-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.
Reduction: The urea group can be reduced to amines under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Products include quinones and carboxylic acids.
Reduction: Products include primary and secondary amines.
Substitution: Products include halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-one: Similar in having a dimethoxyphenyl group but differs in the presence of a triazole ring.
3,4-Dimethoxyphenethylamine: Similar in having a dimethoxyphenyl group but differs in being a simple amine.
Uniqueness
1-[(3,4-Dimethoxyphenyl)methyl]-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea is unique due to its combination of a dimethoxyphenyl group with a thiazolobenzothiazole core and a urea linkage. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-10-21-12-5-6-13-17(16(12)27-10)28-19(22-13)23-18(24)20-9-11-4-7-14(25-2)15(8-11)26-3/h4-8H,9H2,1-3H3,(H2,20,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKSUNOXNTUJLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)NCC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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